molecular formula C23H23NO4 B1532373 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid CAS No. 1263047-06-8

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

Cat. No. B1532373
M. Wt: 377.4 g/mol
InChI Key: STODQAWDWVVYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and the agrochemicals industry . It is also used as a raw material for sodium fluosilicate and potassium fluosilicate .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction of Fmoc-Cl with sodium azide to produce 9-fluorenylmethyloxycarbonyl azide is also a method to install the Fmoc group .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .

Scientific Research Applications

Enantiopure Fmoc-Protected Amino Acids Synthesis

Enantiopure Fmoc-protected amino acids have been synthesized through practical routes for applications in peptidomimetic chemistry. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester, demonstrating full compatibility with solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007) Sladojevich et al., 2007.

Heterocyclic γ-Amino Acids Synthesis

Cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate have been employed to synthesize orthogonally protected ATCs, a new class of constrained heterocyclic γ-amino acids valuable as design mimics of protein secondary structures (Mathieu et al., 2015) Mathieu et al., 2015.

Fmoc Strategy in Solid-Phase Peptide Synthesis

The Fmoc strategy has been significantly advanced for solid-phase peptide synthesis (SPPS), with improvements in solid supports, linkages, side chain protecting groups, and understanding of solvation conditions. These advancements have facilitated the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009) Fields & Noble, 2009.

Fmoc-Modified Amino Acids for Functional Materials

Fmoc-modified amino acids and short peptides have been explored for their self-assembly features, showing potential in applications such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016) Tao et al., 2016.

Fmoc-Amino Acids in Glycopeptide Synthesis

The glycosylation of Fmoc amino acids with unprotected carboxyl groups has been developed for the synthesis of neoglycopeptides, illustrating the utility of Fmoc amino acids in constructing complex glycopeptides (Elofsson, Walse, & Kihlberg, 1991) Elofsson, Walse, & Kihlberg, 1991.

Safety And Hazards

The safety data sheet for 1-(Fmoc-amino)cyclohexanecarboxylic acid recommends wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STODQAWDWVVYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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